4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide
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Overview
Description
4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide is a complex organic compound that features a heptyloxy group attached to a benzamide moiety, with a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide typically involves the following steps:
Formation of the Heptyloxybenzene Intermediate: Heptyl bromide reacts with phenol in the presence of a base such as potassium carbonate to form heptyloxybenzene.
Amidation Reaction: The heptyloxybenzene intermediate is then reacted with 9H-xanthene-9-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The heptyloxy group can be oxidized to form a heptanoic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Heptanoic acid derivative.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The xanthene core can interfere with oxidative stress pathways, potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-one: A simpler xanthene derivative with similar structural properties.
4-(9H-xanthen-9-yl)benzoic acid: Another xanthene derivative with a carboxylic acid group instead of an amide.
9-xanthenylacetic acid: Known for its anticancer properties and used in similar research applications.
Uniqueness
4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide is unique due to its heptyloxy group, which imparts different physical and chemical properties compared to other xanthene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C27H29NO3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-heptoxy-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C27H29NO3/c1-2-3-4-5-10-19-30-21-17-15-20(16-18-21)27(29)28-26-22-11-6-8-13-24(22)31-25-14-9-7-12-23(25)26/h6-9,11-18,26H,2-5,10,19H2,1H3,(H,28,29) |
InChI Key |
MWLZUMQIKQHRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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